3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-based derivative characterized by a bicyclic purine core substituted with a 1,3,4-thiadiazole ring at position 8 and a 3-methylbenzyl group at position 5. Its structure combines a xanthine-like scaffold (purine-2,6-dione) with sulfur-containing heterocycles, which are known to modulate pharmacokinetic properties and receptor affinity .
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c1-9-5-4-6-11(7-9)8-23-12-13(22(3)15(25)19-14(12)24)18-16(23)27-17-21-20-10(2)26-17/h4-7H,8H2,1-3H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZSZTBWCXJOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NN=C(S4)C)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the Thiadiazole to the Purine Core: This step involves the nucleophilic substitution reaction where the thiadiazole moiety is attached to the purine core.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the purine core, particularly at the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to mimic natural substrates.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The thiadiazole moiety can interact with metal ions, while the purine core can bind to nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be inferred through comparison with structurally similar purine derivatives (Table 1):
Key Observations:
Sulfur-Containing Substituents : The thiadiazole-sulfanyl group in the target compound may enhance binding to kinase ATP pockets, similar to Boehringer Ingelheim’s purine-based PDK1 inhibitors (IC₅₀: 0.1–100 nM) . Thioether linkages (e.g., methylsulfanyl in ) are associated with improved metabolic stability compared to oxygenated analogues.
Aromatic Substitutions : The 3-methylbenzyl group at position 7 likely contributes to lipophilicity and membrane permeability, analogous to phenethyl or 4-methylbenzyl groups in .
Thermal Stability : While direct thermal data for the target compound are unavailable, purine derivatives like caffeine and theophylline exhibit pH-dependent electrochemical oxidation (pH 6–9) , suggesting similar sensitivity to environmental conditions.
Biological Activity
3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that exhibits diverse biological activities. This compound belongs to the purine derivatives and incorporates a thiadiazole moiety known for its pharmacological potential. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.5 g/mol. The structure features a purine core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O2S2 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 674356-53-7 |
Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. A study highlighted that compounds with electron-withdrawing groups at specific positions showed enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study:
In a study examining the anticancer potential of related thiadiazole derivatives, compounds were synthesized and tested against MCF-7 cells. Results showed that certain modifications to the thiadiazole ring significantly improved cytotoxicity, suggesting a structure-activity relationship (SAR) where specific substitutions enhance biological efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound stem from its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways. Studies have shown that compounds containing thiadiazole moieties demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Research Findings:
A review on thiadiazole derivatives indicated that those with halogen substituents exhibited potent antimicrobial effects. For instance, compounds with chlorine or bromine at the para position showed increased activity against several bacterial strains .
Antioxidant Activity
The antioxidant potential of 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-methylphenyl)methyl has been investigated in various studies. The presence of electron-donating groups in its structure contributes to its ability to scavenge free radicals effectively .
Experimental Data:
In vitro assays demonstrated that this compound could reduce oxidative stress markers in cellular models. Comparative studies showed that its antioxidant activity was comparable to standard antioxidants like ascorbic acid .
The biological activities of this compound can be attributed to its interaction with specific molecular targets in biological systems:
- Enzyme Inhibition: The thiadiazole ring may inhibit enzymes critical for cancer cell metabolism.
- Membrane Disruption: The hydrophobic nature of certain substituents allows it to integrate into bacterial membranes, leading to cell lysis.
- Free Radical Scavenging: The presence of hydroxyl groups enhances its ability to neutralize reactive oxygen species (ROS).
Q & A
Q. What are the key considerations for synthesizing 3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : Synthesis requires careful optimization of reaction conditions. For example:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are effective for reductive cyclization of nitroarenes, which may apply to intermediates in this compound’s synthesis .
- Solvent and temperature : Ethanol or 1,4-dioxane under reflux (10–12 hours) is common for thiadiazole and purine coupling reactions .
- Purification : Column chromatography or recrystallization in ethanol ensures purity. Validate yields via mass balance and spectroscopic analysis (e.g., ¹H NMR for substituent confirmation) .
Q. How can researchers characterize this compound’s structure and purity?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy : ¹H NMR to confirm methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C: ~55%, H: ~4%, N: ~15%, S: ~10%) to confirm stoichiometry .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL. Thiadiazole derivatives often show activity via membrane disruption .
- Enzyme inhibition : Test against xanthine oxidase (linked to purine metabolism) using spectrophotometric uric acid quantification .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, formaldehyde) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Store thiol intermediates under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic yield while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (Pd vs. Cu), solvents (DMF vs. THF), and temperatures (60°C vs. reflux). Monitor via TLC and LC-MS .
- Kinetic studies : Use in-situ FTIR to track intermediate formation (e.g., thioether linkages). Optimize reaction time to avoid over-oxidation .
- Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd/C, ethanol, reflux | 72 | 98 |
| CuI, DMF, 60°C | 58 | 89 |
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Orthogonal assays : If antimicrobial activity conflicts with cytotoxicity data, perform time-kill assays to distinguish bactericidal effects from cell-line toxicity .
- Structural analogs : Compare with derivatives lacking the 3-methylphenyl group to isolate pharmacophores responsible for activity .
- Statistical validation : Use ANOVA to confirm significance (p < 0.05) and exclude outliers .
Q. What computational methods can predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding to xanthine oxidase (PDB ID: 1N5X) using AutoDock Vina. Focus on hydrogen bonding with purine-2,6-dione .
- MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectory) in GROMACS. Calculate binding free energy with MM-PBSA .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with antimicrobial IC₅₀ values .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varying thiadiazolyl substituents (e.g., 5-ethyl vs. 5-methyl) to assess steric effects .
- Bioisosteres : Replace the purine-2,6-dione core with triazolo[4,5-d]pyrimidine to evaluate metabolic stability .
- Pharmacokinetic profiling : Measure logP (octanol-water) and metabolic half-life in liver microsomes to prioritize analogs .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : If ¹H NMR shows unexpected peaks, repeat synthesis to exclude batch variability. Compare with literature data for thiadiazole-purine hybrids .
- Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the thiadiazole sulfur and purine C8 .
Q. What strategies validate conflicting enzyme inhibition results?
- Methodological Answer :
- Control experiments : Include positive controls (e.g., allopurinol for xanthine oxidase) to calibrate assay sensitivity .
- Enzyme kinetics : Perform Lineweaver-Burk analysis to determine inhibition type (competitive vs. non-competitive). A Km shift indicates competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
